Compstatin

Vue d'ensemble

Description

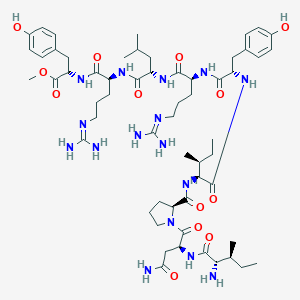

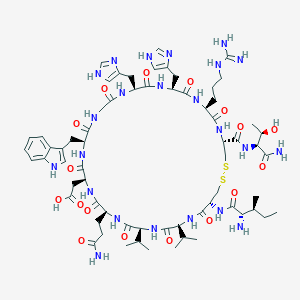

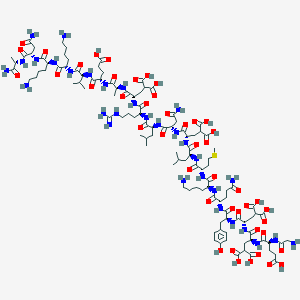

La compstatine est un tridécapeptide cyclique qui agit comme un inhibiteur puissant et sélectif du composant du complément C3. Elle a été initialement découverte grâce à des banques de phages et a montré un potentiel significatif dans les applications cliniques en raison de sa capacité à moduler le système du complément, qui est une partie cruciale de la réponse immunitaire .

Applications De Recherche Scientifique

Compstatin has a wide range of scientific research applications, particularly in the fields of immunology and medicine:

Immunology: this compound is used to study the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear pathogens.

Transplantation: This compound has been used in experimental models to prevent complement-mediated damage in organ transplantation.

Inflammation: This compound has demonstrated anti-inflammatory effects in various models of inflammation.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The approval of pegcetacoplan, a C3 inhibitor of the Compstatin family, in 2021 served as critical validation of C3-targeted treatment. This opens up new opportunities for therapeutic C3 modulation . Next-generation derivatives with improved target affinities and pharmacokinetic properties are being tested in clinical trials for various diseases .

Méthodes De Préparation

La compstatine est synthétisée en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. La synthèse implique les étapes suivantes :

Synthèse peptidique en phase solide (SPPS) : Le peptide est assemblé sur un support solide, généralement une résine, en utilisant des acides aminés protégés. Les acides aminés sont ajoutés un par un dans une séquence spécifique.

Cyclisation : Après la synthèse du peptide linéaire, il subit une cyclisation pour former la structure cyclique de la compstatine. Cette étape est cruciale pour son activité biologique.

Purification : Le peptide synthétisé est purifié en utilisant la chromatographie liquide haute performance (HPLC) pour éliminer les impuretés.

Analyse Des Réactions Chimiques

La compstatine subit principalement une formation de liaison peptidique et une cyclisation pendant sa synthèse. Elle ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans le cadre de sa préparation standard. Le principal produit formé à partir de ces réactions est le tridécapeptide cyclique compstatine elle-même .

Applications de la recherche scientifique

La compstatine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de l'immunologie et de la médecine :

Immunologie : La compstatine est utilisée pour étudier le système du complément, une partie du système immunitaire qui améliore la capacité des anticorps et des cellules phagocytaires à éliminer les agents pathogènes.

Transplantation : La compstatine a été utilisée dans des modèles expérimentaux pour prévenir les dommages liés au complément lors de la transplantation d'organes.

Inflammation : La compstatine a démontré des effets anti-inflammatoires dans divers modèles d'inflammation.

Mécanisme d'action

La compstatine exerce ses effets en se liant au composant du complément C3 et en empêchant son activation. Cette inhibition bloque le clivage de C3 en C3a et C3b, qui sont cruciaux pour l'activation en aval de la cascade du complément. En inhibant l'activation de C3, la compstatine module efficacement le système du complément et empêche la formation de composants pro-inflammatoires et dommageables pour les cellules .

Comparaison Avec Des Composés Similaires

La compstatine est unique en sa capacité à inhiber sélectivement C3, un composant central du système du complément. Les composés similaires comprennent :

Ravulizumab : Un autre inhibiteur de C5 avec une demi-vie plus longue par rapport à l'éculizumab.

Pegcetacoplan : Un dérivé de la compstatine qui a été approuvé pour le traitement de l'hémoglobinurie paroxystique nocturne.

La particularité de la compstatine réside dans sa capacité à cibler C3, offrant un contrôle plus large du système du complément par rapport aux inhibiteurs de C5 .

Propriétés

IUPAC Name |

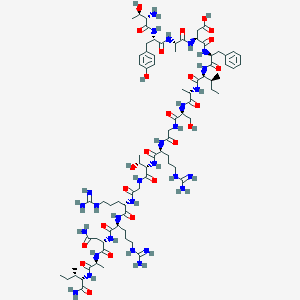

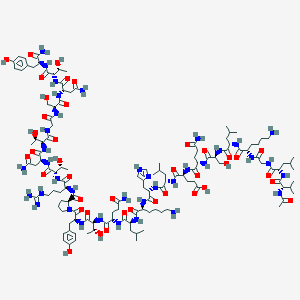

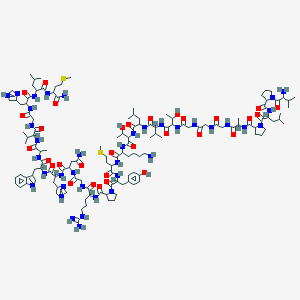

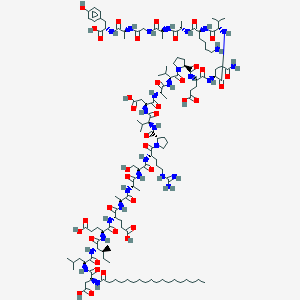

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTRHBCZFDCUPW-KWICJJCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H99N23O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

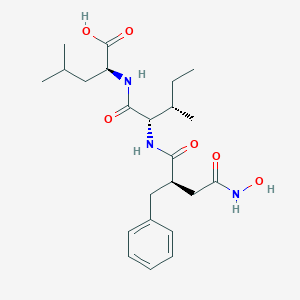

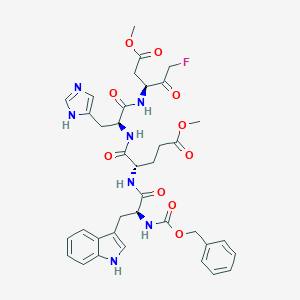

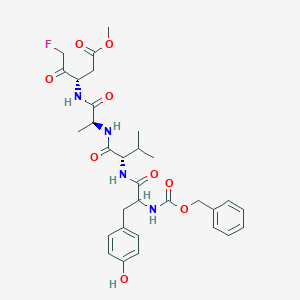

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

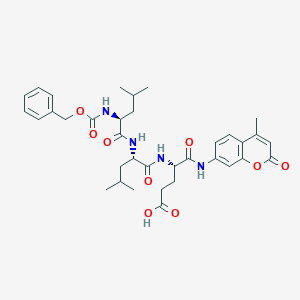

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

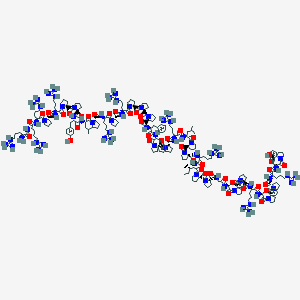

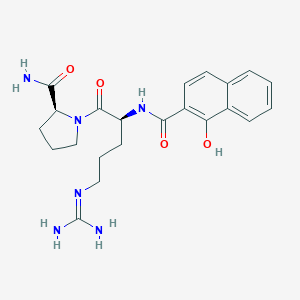

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)